Di-tert-butyl dodecylpropanedioate

Description

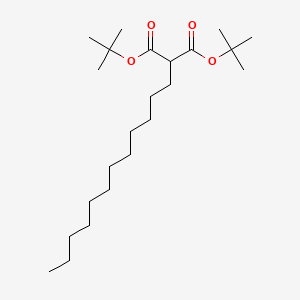

Di-tert-butyl dodecylpropanedioate (C23H42O4) is a branched ester compound characterized by two tert-butyl groups and a dodecyl chain attached to a propanedioate backbone. These compounds are typically used as intermediates in organic synthesis, protecting groups in peptide chemistry, or stabilizers in industrial applications due to their steric bulk and hydrolytic stability .

Di-tert-butyl dicarbonate, for example, is a well-documented reagent for introducing Boc (tert-butoxycarbonyl) protecting groups in amino acid synthesis . Its safety profile includes flammability (flash point 37°C), acute inhalation toxicity, and skin irritation risks .

Properties

CAS No. |

667900-92-7 |

|---|---|

Molecular Formula |

C23H44O4 |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

ditert-butyl 2-dodecylpropanedioate |

InChI |

InChI=1S/C23H44O4/c1-8-9-10-11-12-13-14-15-16-17-18-19(20(24)26-22(2,3)4)21(25)27-23(5,6)7/h19H,8-18H2,1-7H3 |

InChI Key |

KKBYGESEJRWUCY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl dodecylpropanedioate typically involves the esterification of dodecylpropanedioic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of di-tert-butyl dodecylpropanedioate follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield. The product is then separated and purified using industrial-scale distillation columns and crystallizers.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl dodecylpropanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Dodecylpropanedioic acid.

Reduction: Di-tert-butyl dodecylpropanediol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Di-tert-butyl dodecylpropanedioate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and cosmetics.

Mechanism of Action

The mechanism of action of di-tert-butyl dodecylpropanedioate involves its interaction with molecular targets through its ester functional groups. These interactions can lead to the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions. The compound’s stability and hydrophobic nature allow it to interact with lipid membranes and proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Di-tert-butyl Dicarbonate

- Structure : C10H18O5, featuring two tert-butyl groups bonded to a carbonate ester.

- Applications : Primarily used as a Boc-protecting agent in peptide synthesis .

- Stability : Hydrolyzes under acidic conditions but stable in alkaline environments.

- Hazards : Flammable (UN2930 classification), with acute toxicity upon inhalation or dermal exposure .

Di-tert-butyl Phenol Derivatives

- Examples : Tyrphostins, CGP-7930, and darbufelone derivatives (e.g., BQNH, BQIH).

- Structure: Contain di-tert-butyl phenol moieties linked to hydrazide or quinone groups .

- Applications : Demonstrated dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, with cytotoxicity against colorectal and lung cancer cell lines .

- Performance : Binding energies for COX-2 inhibition range from -6.8 to -10.1 kcal/mol, surpassing traditional NSAIDs in specificity .

1-AlkylTryptophan Derivatives

- Structure: Tryptophan analogs with tert-butyl-protected amino groups and alkylated indole rings .

- Applications : Used in studying neurotransmitter analogs or enzyme substrates.

- Synthesis Yields : 32–60%, depending on steric hindrance from alkyl groups .

Comparative Data Tables

Table 1: Physicochemical Properties

Key Research Findings

- Enzyme Inhibition: Di-tert-butyl phenol derivatives exhibit superior binding affinity to COX-2 compared to non-branched analogs, attributed to steric stabilization within enzyme active sites .

- Synthetic Efficiency : Alkylation of tryptophan derivatives with tert-butyl groups achieves moderate yields (32–60%), but steric hindrance from bulkier alkyl chains reduces efficiency .

- Safety Profiles: Di-tert-butyl dicarbonate’s flammability and toxicity necessitate stringent handling protocols, whereas phenolic analogs (e.g., BQNH) prioritize biocompatibility for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.